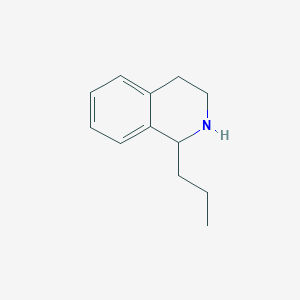

1-Propyl-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Propyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is an important organic compound that has been widely studied in recent years due to its diverse applications in various scientific fields. THIQ has been found to have a wide range of biological activities, including its potential as an analgesic, anti-inflammatory, and anticancer agent. It has also been used in a variety of laboratory experiments, such as in the synthesis of other organic compounds and in the study of enzyme kinetics.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

1,2,3,4-Tetrahydroisoquinoline derivatives have been studied for their potential as anticancer agents. Synthesized analogs of tetrahydroisoquinoline, including modifications on the phenyl ring, demonstrated potent cytotoxicity against various breast cancer cell lines, indicating their potential as novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Catalytic Stereoselective Synthesis

C1-chiral tetrahydroisoquinolines, including 1,2,3,4-tetrahydroisoquinoline, have been explored for their applications in asymmetric catalysis. These compounds have shown a wide variety of bioactivities and are used as chiral scaffolds in asymmetric catalysis, indicating their significance in synthetic chemistry (Liu et al., 2015).

Neuroprotective and Dopamine Agonist Properties

Some tetrahydroisoquinoline derivatives exhibit dopamine agonist properties, which could have implications in neurological conditions. For instance, N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines have been synthesized and studied for their dopamine-like ability to dilate the renal artery, indicating potential neuroprotective applications (Jacob, Nichols, Kohli, & Glock, 1981).

Cardiovascular Applications

Tetrahydroisoquinoline derivatives have been evaluated for their cardiovascular activities. For example, 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines showed potent bradycardic activity in rats, indicating potential use in cardiovascular therapeutics (Kubota et al., 2003).

Role in Parkinson's Disease

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has been identified as a novel endogenous amine in mouse brain and parkinsonian cerebrospinal fluid (CSF). Its elevated levels in parkinsonian patients suggest a potential relationship with Parkinson's disease (Kotake et al., 1995).

Silyl Modification for Biological Applications

N-(trialkoxysilylalkyl) derivatives of tetrahydroisoquinoline have been synthesized and characterized for their psychotropic properties and cytotoxic effects. Such modifications aim to enhance the penetration of these compounds through biological membranes, suggesting applications in drug delivery and medicinal chemistry (Zablotskaya et al., 2006).

Multicomponent Synthesis for Bioactivity

Research on the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has gained interest due to their role as precursors for alkaloids with diverse biological activities. Various multicomponent reactions have been explored for synthesizing C(1)-substituted derivatives, which are significant for developing therapeutic compounds (Kaur & Kumar, 2020).

Antimicrobial and Antitumor Properties

Organosilicon lipid-like derivatives of tetrahydroisoquinoline have been synthesized and evaluated for their antitumor, antibacterial, and antifungal properties. These derivatives demonstrate potential as monotherapeutic agents for treating infections in cancer patients (Zablotskaya et al., 2018).

Wirkmechanismus

Target of Action

1-Propyl-1,2,3,4-tetrahydroisoquinoline (PTIQ) is a derivative of 1,2,3,4-tetrahydroisoquinoline (TIQ), which is an important structural motif of various natural products and therapeutic lead compounds . The primary targets of PTIQ are likely to be similar to those of its parent compound, TIQ. TIQ and its derivatives have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It’s known that tiq and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), have high pharmacological potential and a broad spectrum of action in the brain . 1MeTIQ has gained special interest as a neuroprotectant, and its ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) has been noted . It’s plausible that PTIQ may share similar mechanisms of action.

Biochemical Pathways

The biochemical pathways affected by PTIQ are likely to be similar to those affected by TIQ and its derivatives. These compounds have been found to have a complex mechanism of neuroprotection in various neurodegenerative illnesses of the central nervous system . This neuroprotection may involve MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system .

Result of Action

Tiq and its derivatives have been found to have neuroprotective effects . . It’s plausible that PTIQ may have similar effects.

Biochemische Analyse

Biochemical Properties

1-Propyl-1,2,3,4-tetrahydroisoquinoline interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that THIQs can serve as a tool to synthesize unnatural, optically active tetrahydroisoquinolines . This interaction involves the formation of an intermediate iminium .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of an intermediate iminium . This process is part of the Pictet–Spengler reaction , which is a chemical reaction used to synthesize tetrahydroisoquinolines .

Eigenschaften

IUPAC Name |

1-propyl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-5-12-11-7-4-3-6-10(11)8-9-13-12/h3-4,6-7,12-13H,2,5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECSIQWALUVWLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C2=CC=CC=C2CCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-Chlorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2842182.png)

![1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone](/img/structure/B2842184.png)

![1-(2-Methylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842185.png)

![N-(3-chloro-2-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2842187.png)

![3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2842193.png)

![N-(furan-2-ylmethyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2842200.png)